3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride (CAS 86014-80-4), commonly referred to as 3-(chloromethyl)quinuclidine hydrochloride, is a highly versatile, shelf-stable electrophilic building block utilized extensively in pharmaceutical manufacturing. The compound features a rigid bicyclic quinuclidine core—a privileged pharmacophore frequently integrated into muscarinic receptor ligands and antihistamines—paired with a reactive chloromethyl group at the 3-position. Procuring this compound specifically as a hydrochloride salt is an absolute industrial requirement; the protonation of the tertiary amine (pKa ~11.0) completely suppresses the molecule's intrinsic nucleophilicity, preventing the rapid self-alkylation and polymerization that degrades the free base form [1]. This bifunctional nature allows it to serve as a direct, highly atom-economical alkylating agent for appending the quinuclidine scaffold to complex heteroaromatic systems, provided that in situ neutralization is carefully managed during the coupling step.
Substituting 3-(chloromethyl)quinuclidine hydrochloride with closely related analogs fundamentally disrupts established synthetic workflows and introduces severe process inefficiencies. Attempting to use the free base of the chloromethyl derivative is commercially unviable due to catastrophic intermolecular N-alkylation, which destroys batch purity and shelf life [1]. Conversely, substituting with the more stable 3-(hydroxymethyl)quinuclidine requires the introduction of stoichiometric activating agents (such as methanesulfonyl chloride) and additional base to convert the hydroxyl group into a competent leaving group prior to coupling [2]. This generic substitution not only adds an entire synthetic step and subsequent purification cycle but also generates significant salt waste, negating the atom-economic advantages of using the pre-formed, direct chloromethyl electrophile.
The free base of 3-(chloromethyl)quinuclidine is intrinsically unstable due to the presence of both a highly nucleophilic tertiary amine and an electrophilic primary alkyl chloride, leading to rapid intermolecular N-alkylation and polymerization. Procurement of the hydrochloride salt (CAS 86014-80-4) completely mitigates this issue by protonating the quinuclidine nitrogen (pKa ~11.0), neutralizing its nucleophilicity and extending shelf life to >24 months under standard refrigeration (2-8°C) [1].
| Evidence Dimension | Storage Stability |
| Target Compound Data | >24 months stability (2-8°C) without polymerization |
| Comparator Or Baseline | 3-(Chloromethyl)quinuclidine free base (Rapid self-alkylation/degradation) |
| Quantified Difference | Complete suppression of intermolecular polymerization |
| Conditions | Standard laboratory storage conditions |
Procurement requires a stable, shippable form that ensures reproducible batch-to-batch assay purity without degradation during transit.
Procuring 3-(chloromethyl)quinuclidine hydrochloride allows chemists to perform direct nucleophilic substitution (e.g., N-alkylation or S-alkylation) immediately upon in situ neutralization of the salt. If a buyer were to procure the baseline analog 3-(hydroxymethyl)quinuclidine instead, the synthetic route would mandate an additional, stoichiometric activation step—such as mesylation or tosylation—to convert the hydroxyl into a viable leaving group prior to coupling [1]. This direct electrophilicity eliminates an entire reaction and purification cycle, significantly reducing reagent overhead and cycle time.
| Evidence Dimension | Synthetic Step Count for Alkylation |
| Target Compound Data | 1-step direct coupling (via in situ neutralization) |
| Comparator Or Baseline | 3-(Hydroxymethyl)quinuclidine (2-step coupling requiring stoichiometric activation) |
| Quantified Difference | Elimination of 1 synthetic step and 1 purification cycle |
| Conditions | Standard nucleophilic substitution workflows |
Reduces step count, reagent overhead, and cycle time in the industrial synthesis of quinuclidine-containing APIs.
For large-scale procurement and manufacturing, atom economy directly impacts material efficiency and shipping volumes. 3-(Chloromethyl)quinuclidine hydrochloride has a molecular weight of 196.12 g/mol. In contrast, substituting with the activated 3-(mesyloxymethyl)quinuclidine hydrochloride (MW ~271.7 g/mol) requires purchasing and handling approximately 27.8% more mass per mole of active electrophile [1]. Procuring the chloromethyl derivative maximizes the density of the reactive species per kilogram, optimizing reactor volume utilization and reducing freight costs.
| Evidence Dimension | Molecular Weight per Mole of Electrophile |
| Target Compound Data | 196.12 g/mol |
| Comparator Or Baseline | 3-(Mesyloxymethyl)quinuclidine hydrochloride (~271.7 g/mol) |
| Quantified Difference | 27.8% lower mass requirement per mole |
| Conditions | Bulk material procurement and reactor loading |
Higher atom economy translates directly to lower mass requirements per batch, reducing shipping costs and reactor volume utilization.
When utilized as an alkylating agent, the processability of 3-(chloromethyl)quinuclidine hydrochloride is highly dependent on the choice of base. Historical processes utilizing harsh bases (e.g., sodium amide) resulted in significant yield losses due to E2 elimination, generating the unwanted byproduct 3-methylenequinuclidine [1]. Modern protocols utilizing softer bases or lithiated intermediates successfully suppress this elimination pathway, restoring high coupling yields and minimizing purification bottlenecks [1].
| Evidence Dimension | Coupling Yield vs. Elimination |
| Target Compound Data | High coupling yield under mild/lithiated base conditions |
| Comparator Or Baseline | Harsh base conditions (NaNH2) leading to significant 3-methylenequinuclidine formation |
| Quantified Difference | Suppression of the E2 elimination pathway |
| Conditions | N-alkylation of heteroaromatics (e.g., phenothiazine) |
Informs process chemists that base selection is critical when substituting this compound into existing workflows to avoid the 3-methylenequinuclidine impurity.
3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride is a premier precursor for the synthesis of mequitazine and related phenothiazine antihistamines. By utilizing controlled basic conditions to neutralize the HCl salt in situ, the chloromethyl group serves as a direct electrophile for the N-alkylation of the phenothiazine core, efficiently appending the crucial quinuclidine pharmacophore [1].
The rigid bicyclic structure of the quinuclidine ring is a privileged scaffold for targeting muscarinic acetylcholine receptors. This specific chloromethyl derivative is the optimal procurement choice for medicinal chemists needing to rapidly attach the quinuclidine moiety to diverse heteroaromatic or aliphatic systems via standard nucleophilic substitution, avoiding the multi-step activation required by hydroxymethyl analogs [2].
In the development of cholesterol-lowering agents, the spatial orientation of basic nitrogens is critical for enzyme binding. The chloromethyl group provides a precise, one-carbon linker between the quinuclidine core and the inhibitor's main scaffold. Procuring the stable HCl salt ensures high-purity coupling reactions, which is essential for maintaining structure-activity relationship (SAR) fidelity during lead optimization [2].
Acute Toxic;Irritant